(6-Chloro-4-fluoropyridin-2-YL)methylamine
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Overview
Description
(6-Chloro-4-fluoropyridin-2-YL)methylamine is a chemical compound with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-fluoropyridin-2-YL)methylamine typically involves the reaction of 6-chloro-4-fluoropyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-fluoropyridin-2-YL)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
(6-Chloro-4-fluoropyridin-2-YL)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (6-Chloro-4-fluoropyridin-2-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-6-fluoropyridin-2-yl)methanamine: Similar in structure but with different substitution patterns.
(6-Fluoropyridin-2-yl)methanamine: Lacks the chlorine atom, leading to different chemical properties.
(6-Chloro-4-trifluoromethyl-pyridin-2-yl)methylamine: Contains a trifluoromethyl group instead of a fluorine atom
Uniqueness
(6-Chloro-4-fluoropyridin-2-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6ClFN2 |
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Molecular Weight |
160.58 g/mol |
IUPAC Name |
(6-chloro-4-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6ClFN2/c7-6-2-4(8)1-5(3-9)10-6/h1-2H,3,9H2 |
InChI Key |
ALEGGSMWOUKWNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)Cl)F |
Origin of Product |
United States |
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